3-(5-Bromopyridin-3-yl)prop-2-en-1-ol

medicinal chemistry cross-coupling regioselectivity

3-(5-Bromopyridin-3-yl)prop-2-en-1-ol (CAS 145743-87-9) is a brominated pyridine derivative bearing an (E)-configured allylic alcohol side chain, with molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol. The compound is described by suppliers as a versatile small molecule scaffold and is offered at a minimum purity of 95%.

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
CAS No. 145743-87-9
Cat. No. B3241353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromopyridin-3-yl)prop-2-en-1-ol
CAS145743-87-9
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)C=CCO
InChIInChI=1S/C8H8BrNO/c9-8-4-7(2-1-3-11)5-10-6-8/h1-2,4-6,11H,3H2/b2-1+
InChIKeyOYPRXMBFEZBYQC-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Bromopyridin-3-yl)prop-2-en-1-ol (CAS 145743-87-9): Sourcing and Differentiation Guide for the (E)-Configured Bromopyridine-Propenol Scaffold


3-(5-Bromopyridin-3-yl)prop-2-en-1-ol (CAS 145743-87-9) is a brominated pyridine derivative bearing an (E)-configured allylic alcohol side chain, with molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . The compound is described by suppliers as a versatile small molecule scaffold and is offered at a minimum purity of 95% . Its SMILES notation (OCC=Cc1cncc(Br)c1) reveals a conjugated trans-alkene system connecting the hydroxymethyl moiety to the 3-position of the 5-bromopyridine ring . This compound is primarily employed as a synthetic building block in medicinal chemistry and agrochemical research, where the aryl bromide serves as a handle for palladium-catalyzed cross-coupling reactions and the allylic alcohol provides a site for further functionalization . It is important to note that this compound is predominantly a synthetic intermediate and scaffold; publicly available quantitative bioactivity data directly attributable to this exact structure are extremely limited, and its differentiation from close analogs rests principally on its precise regio- and stereochemical architecture as well as its computed and measured physicochemical properties.

Why 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol Cannot Be Casually Substituted: Structural Nuances That Drive Differential Reactivity and Property Profiles


Although several bromopyridine-propenol regioisomers and halogen-substituted analogs share the identical molecular formula (C8H8BrNO) or closely related structures, they are not functionally interchangeable for synthetic or drug-discovery applications. The position of the bromine atom on the pyridine ring (5- vs. 2- vs. 6-) determines both the electronic character of the ring and the regiochemical outcome of metal-catalyzed cross-coupling reactions . The (E)-stereochemistry of the double bond—explicitly confirmed for this CAS number—imposes geometric constraints that the corresponding (Z)-isomer or saturated congeners do not . Furthermore, the alkene–alkyne pair (enol vs. ynol) exhibits markedly different computed logP values, affecting solubility and permeability in biological assays [1]. Even the seemingly subtle shift of the propenol attachment point from the 3- to the 2-position of the pyridine ring generates a positional isomer (CAS 1272356-89-4) with distinct steric and electronic properties . These non-redundant characteristics mean that the choice of this specific building block over a close analog can alter downstream library diversity, SAR interpretation, and the pharmacokinetic profile of derived lead compounds. The quantitative evidence below systematically contrasts this compound against its most relevant comparators.

Quantitative Differentiation Evidence: 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol vs. Closest Structural Analogs


Regioisomeric Bromine Position: 5-Bromo vs. 6-Bromo and 2-Bromo Substitution Determines Cross-Coupling Reactivity and Electronic Profile

The 5-bromo substitution pattern places the bromine atom at the meta position relative to the pyridine nitrogen. In contrast, the 6-bromo regioisomer (CAS 545421-16-7) places bromine ortho/para to the ring nitrogen, and the 2-bromo regioisomer (CAS 1715957-79-1) places it at the ortho position. This positional difference alters the electron density distribution on the pyridine ring: the Hammett substituent constant σmeta for Br is 0.39, whereas σpara is 0.23 [1]. In palladium-catalyzed cross-coupling reactions, the oxidative addition rates of aryl bromides are modulated by ring electronics, with electron-poor pyridines (5-bromo-3-substituted) generally reacting faster than electron-rich congeners [2]. Additionally, the 5-position on 3-substituted pyridines avoids steric congestion adjacent to the nitrogen lone pair, which can retard coupling at the 2- or 6-positions [2]. Target compound SMILES (OCC=Cc1cncc(Br)c1) ; 6-bromo regioisomer SMILES (OCC=Cc1ccc(Br)nc1) .

medicinal chemistry cross-coupling regioselectivity structure-activity relationship

(E)-Stereochemistry Confirmation: Geometric Isomer Specification vs. Unspecified or Mixed Isomer Batches

The target compound is explicitly specified as the (E)-isomer: 2-Propen-1-ol, 3-(5-bromo-3-pyridinyl)-, (E)- . The MDL number MFCD29060511 is registered for this specific (E)-configuration . The (E)-configuration places the pyridine ring and the hydroxymethyl group on opposite sides of the double bond, resulting in an extended, relatively planar geometry. This contrasts with the (Z)-isomer, which would adopt a bent conformation. The (E)-isomer has a computed TPSA of 33.12 Ų and a computed LogP of 1.85 (XLogP3) . While the (Z)-isomer would share the identical molecular formula and molecular weight (214.06 g/mol), its three-dimensional shape, dipole moment, and consequently its biological target complementarity would differ. Many commercially available analogs in this chemical space are sold without explicit stereochemical designation, introducing batch-to-batch variability in downstream applications .

stereochemistry geometric isomerism quality control scaffold design

Alkene vs. Alkyne Scaffold Comparison: Differential LogP and Molecular Geometry Between 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol and Its Prop-2-yn-1-ol Analog

The closest structural analog differing only in bond order is 3-(5-bromopyridin-3-yl)prop-2-yn-1-ol (CAS 873302-37-5), which replaces the trans-alkene with a triple bond [1]. This seemingly minor change produces measurable differences in computed physicochemical properties. The alkyne analog has a molecular weight of 212.04 g/mol (vs. 214.06 for the target alkene) [1]. The alkene target has a computed XLogP3 of 1.85 and TPSA of 33.12 Ų ; the alkyne analog has a computed XLogP3-AA of 1.1 and TPSA of 33.1 Ų [1]. The ΔLogP of +0.75 for the alkene indicates it is approximately 5.6× more lipophilic (logP difference of 0.75 corresponds to ~5.6-fold greater partition into octanol), which influences membrane permeability and non-specific protein binding. Additionally, the alkyne has only one rotatable bond (vs. two for the alkene) and a linear geometry at the triple bond, offering less conformational flexibility but a different vector for the terminal hydroxyl group [1].

physicochemical properties drug-likeness permeability logP

Halogen Atom Differentiation: Bromo vs. Fluoro at the Pyridine 5-Position Alters Molecular Weight, Lipophilicity, and Synthetic Utility

Replacement of bromine with fluorine at the pyridine 5-position yields 1-(5-fluoropyridin-3-yl)prop-2-en-1-ol (CAS 1593227-23-6), which has a molecular weight of only 153.15 g/mol—a reduction of 60.91 g/mol (28.5%) compared to the target bromo compound (214.06 g/mol) . This dramatic MW reduction has significant implications for fragment-based drug discovery, where maintaining MW below ~250 Da is a key criterion. Beyond MW, the C–Br bond (bond dissociation energy ~70 kcal/mol for aryl-Br) is substantially more reactive in oxidative addition to Pd(0) than the C–F bond (BDE ~126 kcal/mol), making the bromo compound suitable for late-stage diversification via cross-coupling while the fluoro analog is essentially inert to such transformations [1]. The bromine atom also functions as a halogen bond donor, which the fluorine atom cannot effectively do, providing an additional dimension of protein–ligand interaction for the bromo scaffold [1].

halogen bonding cross-coupling lead optimization molecular recognition

Propenol Attachment Position: 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol vs. 2-(5-Bromopyridin-3-yl)prop-2-en-1-ol – Steric and Conformational Divergence

The positional isomer 2-(5-bromopyridin-3-yl)prop-2-en-1-ol (CAS 1272356-89-4) shares the identical molecular formula (C8H8BrNO) and molecular weight (214.06 g/mol) with the target compound but differs in the connectivity of the propenol group: in the target, the propenol chain is attached via its 3-position to the pyridine 3-position (linear extension), whereas in CAS 1272356-89-4, the propenol is attached via its 2-position, creating a branched attachment at the pyridine ring . This connectivity difference alters the spatial relationship between the hydroxyl group and the bromopyridine core: in the target, the OH group is distal (separated by three bonds from the ring: ring–CH=CH–CH2–OH); in the 2-substituted isomer, the OH is directly attached to the vinyl carbon that is bound to the ring (ring–C(=CH2)–CH2OH), creating a different hydrogen-bonding vector and steric environment around the pyridine 3-position . These differences can lead to divergent binding modes when the scaffold is elaborated into target-focused libraries.

positional isomerism scaffold diversity conformational analysis medicinal chemistry

Commercially Verified Purity Benchmarking: Minimum 95% Purity Across Multiple Independent Suppliers Enables Reproducible Downstream Chemistry

The target compound is consistently offered at a minimum purity of 95% by multiple independent suppliers. CymitQuimica (Biosynth brand) lists a minimum purity of 95% with pricing of €719.00 per 50 mg and €2,128.00 per 500 mg . Leyan also specifies 95% purity for this product (Product No. 2018779) . In contrast, the 6-bromo regioisomer (CAS 545421-16-7) and the 2-bromo regioisomer (CAS 1715957-79-1) are less broadly stocked, with fewer vendors offering analytically validated material at this purity threshold [1]. The 2-bromo analog is listed at significantly higher pricing: $1,070 per 1 g through Enamine [1], reflecting lower commercial availability and potentially more complex synthesis. The alkyne analog (CAS 873302-37-5) is listed as 'NLT 98%' by MolCore , indicating a different purity specification that may not be directly comparable.

quality assurance purity specification procurement reproducibility

Optimized Research and Industrial Application Scenarios for 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol Based on Quantitative Differentiation Evidence


Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position

This compound is optimally suited as a core scaffold for generating diverse biaryl libraries through palladium-catalyzed Suzuki-Miyaura coupling. The 5-bromo substituent, being meta to the pyridine nitrogen, benefits from enhanced electrophilicity (Hammett σmeta = 0.39) compared to the 6-bromo (para-like) analog, facilitating faster oxidative addition and higher coupling yields . The (E)-configured allylic alcohol remains intact under standard Suzuki conditions (aqueous base, Pd(PPh3)4, 80–100 °C), providing a secondary functional handle for subsequent esterification, oxidation, or amination. The ≥95% commercial purity ensures that catalyst poisoning from trace impurities is minimized, enabling reproducible yield outcomes across library plates [1]. Researchers requiring a bromopyridine scaffold with a proven cross-coupling trajectory and a stable, geometrically defined tether for fragment elaboration should prioritize this compound over regioisomeric or stereochemically undefined alternatives.

Fragment-Based Drug Discovery (FBDD) with a Defined (E)-Stereochemical Scaffold

With a molecular weight of 214.06 g/mol, LogP of ~1.85, TPSA of 33.12 Ų, and only one hydrogen bond donor, this compound falls comfortably within fragment-like chemical space (MW < 250, LogP < 3.5, HBD ≤ 3) . Its (E)-stereochemistry provides a rigid, extended scaffold (estimated N-to-O through-space distance of ~7.5 Å) that can be exploited for fragment growing into adjacent protein sub-pockets . Unlike the alkyne analog (XLogP3 = 1.1), the alkene scaffold offers greater lipophilicity and conformational flexibility (2 rotatable bonds vs. 1), which may enhance binding site complementarity in hydrophobic pockets [1]. For fragment screening libraries where scaffold diversity, stereochemical definition, and favorable physicochemical properties are paramount, this compound offers a differentiated profile not replicated by its closest structural neighbors.

Late-Stage Functionalization in Agrochemical and Pharmaceutical Intermediate Synthesis

The combination of an aryl bromide and a primary allylic alcohol in a single, low-MW scaffold makes this compound an efficient intermediate for constructing more complex active ingredients. The bromine serves as a traceless synthetic handle that can be replaced with aryl, heteroaryl, alkenyl, or alkynyl groups via cross-coupling, while the allylic alcohol can be oxidized to the corresponding α,β-unsaturated aldehyde or carboxylic acid—functional groups prevalent in bioactive molecules . Compared to the fluoro analog (CAS 1593227-23-6, MW 153.15), which is synthetically inert at the C–F position, the bromo compound enables true late-stage diversification [1]. The broad commercial availability from multiple vendors (CymitQuimica, Leyan, Chemenu) at ≥95% purity supports scale-up from discovery to early process development without revalidation of the starting material source .

Halogen Bond-Directed Molecular Recognition Studies

The bromine atom at the pyridine 5-position can function as a halogen bond (XB) donor, engaging in attractive, directional interactions with Lewis basic sites (e.g., carbonyl oxygens, thioether sulfurs) in protein binding pockets . The σ-hole on bromine generates an electropositive crown that interacts with electron-rich acceptors at typical C–Br···O angles of ~165–175° and distances of ~3.0–3.3 Å. The fluoro analog (C–F) is incapable of forming such interactions, and the chloro analog (if available) would produce a weaker XB . For structure-based design programs where halogen bonding is being evaluated as a strategy to improve binding affinity or selectivity, the bromo compound provides the strongest halogen bond donor among the halopyridine series. Combined with the (E)-allylic alcohol as an orthogonal hydrogen-bonding motif, this scaffold enables systematic exploration of dual non-covalent interaction geometries.

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